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molecular formula C10H18N2O3 B8426275 Piperazine-1-carboxylic acid tetrahydro-furan-3-ylmethyl ester

Piperazine-1-carboxylic acid tetrahydro-furan-3-ylmethyl ester

Cat. No. B8426275
M. Wt: 214.26 g/mol
InChI Key: YAOKWYIQKPRWTR-UHFFFAOYSA-N
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Patent
US08283354B2

Procedure details

4-Benzyl-piperazine-1-carboxylic acid tetrahydro-furan-3-ylmethyl ester (11.0 g) was dissolved in 100 ml ethanol. Palladium on carbon (10% Pd/C, 0.5 g) was added, and a hydrogen atmosphere was applied overnight at room temperature. The solution was filtered through Celite to remove the catalyst, and the Celite cake was rinsed with 50 ml ethanol. The combined filtrates were evaporated to dryness to yield piperazine-1-carboxylic acid tetrahydro-furan-3-ylmethyl ester (8.0 g) as a colorless oil.
Name
4-Benzyl-piperazine-1-carboxylic acid tetrahydro-furan-3-ylmethyl ester
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][O:7][C:8]([N:10]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12][CH2:11]2)=[O:9])[CH2:2]1.[H][H]>C(O)C.[Pd]>[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][O:7][C:8]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[O:9])[CH2:2]1

Inputs

Step One
Name
4-Benzyl-piperazine-1-carboxylic acid tetrahydro-furan-3-ylmethyl ester
Quantity
11 g
Type
reactant
Smiles
O1CC(CC1)COC(=O)N1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
the Celite cake was rinsed with 50 ml ethanol
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC1)COC(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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